REACTION_CXSMILES
|
P(Cl)(Cl)(OP(Cl)(Cl)=O)=O.[N+:10]([C:13]1[CH:21]=[CH:20][CH:19]=[C:18]2[C:14]=1[CH:15]=[CH:16][NH:17]2)([O-:12])=[O:11].N1([C:28](=[O:34])[C:29]([O:31][CH2:32][CH3:33])=[O:30])CCCCC1>>[N+:10]([C:13]1[CH:21]=[CH:20][CH:19]=[C:18]2[C:14]=1[C:15]([C:28](=[O:34])[C:29]([O:31][CH2:32][CH3:33])=[O:30])=[CH:16][NH:17]2)([O-:12])=[O:11]
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Name
|
|
Quantity
|
23.5 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(OP(=O)(Cl)Cl)(Cl)Cl
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C2C=CNC2=CC=C1
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Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)C(C(=O)OCC)=O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched carefully by addition of EtOH (50 mL)
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Type
|
CUSTOM
|
Details
|
The precipitated yellow solid was isolated by filtration
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Type
|
WASH
|
Details
|
washed with H2O
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Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C2C(=CNC2=CC=C1)C(C(=O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |